4-(2-Bromo-5-chlorophenyl)piperidine
Description
Contextualization of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence is underscored by its presence in a wide array of FDA-approved drugs and natural alkaloids. googleapis.comacs.org The utility of the piperidine moiety stems from its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be functionalized to interact with biological targets with high specificity. googleapis.com Furthermore, the nitrogen atom can act as a basic center, which is often crucial for modulating the pharmacokinetic properties of a drug, such as solubility and membrane permeability. mdpi.com The versatility of the piperidine scaffold allows for its incorporation into molecules targeting a diverse range of biological pathways, leading to treatments for conditions affecting the central nervous system, inflammation, and infectious diseases. nih.govwikipedia.org
The significance of the piperidine scaffold is evident in its widespread application in the development of therapeutics. The ability to introduce chirality and various substituents onto the piperidine ring allows for the precise tuning of a molecule's biological activity and selectivity. mdpi.com This adaptability has made the piperidine nucleus a central focus for synthetic and medicinal chemists aiming to create novel and effective therapeutic agents. googleapis.com
Significance of Halogenated Phenylpiperidine Derivatives in Organic Synthesis and Chemical Biology
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of a 4-phenylpiperidine (B165713) scaffold is a widely used strategy in drug design and chemical biology. Halogens can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic character. mdpi.com These modifications can lead to enhanced binding affinity for a biological target, improved metabolic stability, and altered pharmacokinetic profiles. nih.gov
In organic synthesis, halogenated phenylpiperidines serve as versatile intermediates. The halogen atoms provide reactive handles for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of more complex molecular architectures. mdpi.comnih.gov This synthetic utility is crucial for the exploration of structure-activity relationships (SAR) during the drug discovery process.
From a chemical biology perspective, halogenation can introduce specific interactions with biological macromolecules. For instance, a halogen atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, thereby enhancing the potency of a ligand. nih.gov The specific substitution pattern of halogens on the phenyl ring can therefore be critical for achieving the desired biological effect. Phenylpiperidine derivatives, including halogenated versions, are foundational structures for a variety of opioids and other central nervous system agents. wikipedia.orgwikipedia.org
Research Trajectory and Evolution of Interest in 4-(2-Bromo-5-chlorophenyl)piperidine Analogues
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated in various therapeutic areas. The interest in di-halogenated phenylpiperidines and their analogues has evolved as part of a broader trend in medicinal chemistry to explore the effects of poly-halogenation on drug-like properties. The presence of both a bromine and a chlorine atom on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited in drug design.
The research trajectory for compounds of this nature can often be traced through patent literature, where they appear as key intermediates in the synthesis of more complex, biologically active molecules. For instance, the related chemical, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. googleapis.com This highlights the role of such halogenated phenyl structures as building blocks in the creation of high-value pharmaceutical agents.
The evolution of interest in such analogues is also driven by the continuous search for new chemical entities with improved therapeutic profiles. The specific 2-bromo-5-chloro substitution pattern on the phenyl ring of a piperidine could be investigated for its potential to confer selectivity for a particular biological target or to optimize absorption, distribution, metabolism, and excretion (ADME) properties. The development of novel synthetic methodologies has also played a role, making previously inaccessible substitution patterns more readily available for study. nih.gov
Below is a data table detailing some properties and identifiers for this compound.
| Property/Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃BrClN |
| Molecular Weight | 274.58 g/mol |
| CAS Number | 1260865-60-8 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrClN |
|---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
4-(2-bromo-5-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
UPEUHVOWXSQNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 4 2 Bromo 5 Chlorophenyl Piperidine
Functionalization of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a key site for functionalization, readily undergoing reactions typical of secondary amines. These transformations allow for the introduction of a wide variety of substituents, significantly altering the steric and electronic properties of the molecule.
N-Alkylation and N-Acylation Reactions
N-alkylation of the piperidine nitrogen in 4-(2-bromo-5-chlorophenyl)piperidine can be achieved through reaction with various alkylating agents. Standard procedures often involve the use of alkyl halides, such as alkyl bromides or iodides, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and minimize the formation of quaternary ammonium (B1175870) salts. Common bases include potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or acetonitrile. For instance, slow addition of an alkyl halide to a solution of the piperidine derivative can favor monoalkylation.
N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide linkage. This is typically accomplished by reacting the piperidine with an acid chloride or an acid anhydride. These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct. The resulting N-acylpiperidines are often stable, crystalline solids.
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Alkyl Halide | Ethyl bromide | N-Alkylpiperidine | K2CO3, DMF, room temperature |
| Acid Chloride | Acetyl chloride | N-Acylpiperidine | Triethylamine, CH2Cl2, 0 °C to rt |
| Acid Anhydride | Acetic anhydride | N-Acylpiperidine | Pyridine, room temperature |
Amidation and Sulfonylation at the Piperidine Nitrogen
Amidation at the piperidine nitrogen can also be achieved by direct coupling with a carboxylic acid using a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the formation of the amide bond under mild conditions. science.gov This method is particularly useful for coupling more complex or sensitive carboxylic acids.
Sulfonylation of the piperidine nitrogen leads to the formation of a sulfonamide. This is typically carried out by reacting the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or aqueous sodium hydroxide (B78521) (the Hinsberg reaction). pbworks.com The resulting sulfonamides are generally stable compounds. rsc.orgnih.gov
| Reaction Type | Reagent | Product Type | Common Coupling Agents/Bases |
| Amidation | Carboxylic Acid | N-Amide | EDC, HOBt, DIPEA |
| Sulfonylation | Sulfonyl Chloride | N-Sulfonamide | Pyridine, NaOH |
Transformations Involving Halogen Substituents on the Phenyl Ring
The 2-bromo-5-chlorophenyl moiety of the molecule presents opportunities for selective functionalization due to the differential reactivity of the bromine and chlorine atoms in various cross-coupling and substitution reactions.
Selective Cross-Coupling at Bromine or Chlorine
The bromine atom at the 2-position is generally more reactive than the chlorine atom at the 5-position in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This difference in reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact.
In Suzuki-Miyaura cross-coupling reactions, the C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond. rsc.orgnih.gov This allows for the selective formation of a new carbon-carbon bond at the 2-position by reacting this compound with a boronic acid in the presence of a suitable palladium catalyst and base. nih.gov
Similarly, in Sonogashira cross-coupling reactions, the preferential reactivity of the C-Br bond enables the selective coupling with terminal alkynes, leading to the formation of 2-alkynyl-5-chlorophenyl derivatives. nih.gov The choice of palladium catalyst, ligands, and reaction conditions can be fine-tuned to maximize the selectivity for the reaction at the bromine-substituted position. researchgate.net
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, K2CO3 | 4-(2-Aryl-5-chlorophenyl)piperidine |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-(2-Alkynyl-5-chlorophenyl)piperidine |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the 2-bromo-5-chlorophenyl ring is generally challenging due to the presence of two deactivating halogen substituents and the absence of strong electron-withdrawing groups in positions ortho or para to the halogens. nih.govmdpi.com However, under forcing conditions or with highly activated nucleophiles, substitution may occur. The relative reactivity of bromine versus chlorine as a leaving group in SNAr reactions can be complex and depends on the specific nucleophile and reaction conditions. In many cases, the more electronegative halogen (chlorine) can be a better leaving group if the rate-determining step is the attack of the nucleophile. Conversely, the weaker carbon-halogen bond strength of C-Br can favor its departure in other mechanistic pathways. For unactivated aryl halides, SNAr reactions typically require high temperatures and strong nucleophiles. nih.gov
Modifications of the Phenyl Ring System
Beyond the direct transformation of the halogen substituents, the 2-bromo-5-chlorophenyl ring can undergo other modifications to introduce additional functional groups.
One such modification is nitration. The nitration of dihalogenated benzenes, such as 1-bromo-4-chlorobenzene, typically proceeds via electrophilic aromatic substitution. The directing effects of the existing halogen substituents will influence the position of the incoming nitro group. For 1-bromo-4-chlorobenzene, nitration is expected to yield a mixture of isomers.
Another potential modification is directed ortho-metalation (DoM). This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While neither bromine nor chlorine are strong DMGs, bromine can direct metalation to its ortho position under certain conditions, especially in the presence of other activating groups. nih.govharvard.eduwikipedia.org This would allow for the introduction of an electrophile at the position between the bromine and the piperidine-substituted carbon.
Further functionalization can also be achieved through reactions such as formylation, which introduces an aldehyde group onto the aromatic ring, providing a handle for a wide range of subsequent transformations. mdpi.com
| Reaction | Reagents | Potential Product |
| Nitration | HNO3, H2SO4 | 4-(2-Bromo-5-chloro-nitro-phenyl)piperidine isomers |
| Directed ortho-Metalation | n-BuLi, then Electrophile (E+) | 4-(2-Bromo-3-E-5-chlorophenyl)piperidine |
| Formylation | e.g., Vilsmeier-Haack | 4-(2-Bromo-5-chloro-formyl-phenyl)piperidine isomers |
Electrophilic Aromatic Substitution for Further Derivatization
The 2-bromo-5-chlorophenyl moiety of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the bromine atom, the chlorine atom, and the piperidine ring.
Both bromine and chlorine are halogens, which are classified as deactivating, yet ortho-, para-directing groups. csun.eduwou.eduunizin.org This is due to a combination of two opposing electronic effects:
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene (B151609). youtube.com
The piperidine ring, being an alkyl substituent, is generally considered an activating, ortho-, para-directing group. However, its influence is on the phenyl ring it is directly attached to. In this case, it is attached at position 1 of the phenyl ring.
Considering the structure of this compound, the available positions for an incoming electrophile (E+) on the phenyl ring are C3, C4, and C6. The directing effects of the substituents are summarized below:
Bromo group (at C2): Directs incoming electrophiles to positions C3 (ortho) and C6 (para).
Chloro group (at C5): Directs incoming electrophiles to positions C4 (ortho) and C6 (para).
Piperidine group (at C1): Directs incoming electrophiles to positions C2/C6 (ortho) and C4 (para).
The combined influence of these groups suggests that position C6 is the most favored site for electrophilic attack, as it is para to the bromo group and ortho to the piperidine group. Position C4 is also activated by the piperidine group but is sterically hindered and electronically influenced by the adjacent chloro group. Position C3 is only activated by the bromo group. Therefore, substitution is most likely to occur at the C6 position.
Synthesis of Conformationally Restricted Analogues
The piperidine ring is a flexible six-membered ring that typically exists in a chair conformation. For drug design, it is often desirable to synthesize conformationally restricted analogues to lock the molecule into a specific bioactive conformation, which can lead to improved potency and selectivity. The piperidine core is an appropriate scaffold for constructing such preorganized analogues. mdpi.com
One strategy involves using the piperidine scaffold to mimic other cyclic systems, such as the five-membered pyrrolidine (B122466) ring found in biologically active molecules like Immucillins. Research has demonstrated the de novo synthesis of polyhydroxylated piperidine nucleosides designed to act as conformationally restricted mimics of Immucillin-A and Immucillin-H. mdpi.comnih.govresearchgate.net
In this approach, the goal was to synthesize piperidine analogues where the chair conformation (specifically the ¹C₄ form) would mimic the bioactive ³E (envelope) conformation of the pyrrolidine ring in Immucillins. NMR analysis of the synthesized piperidine nucleosides confirmed that they adopt an iminosugar conformation with the nucleobases and hydroxyl groups in the desired orientations. mdpi.com The piperidine ring provides a rigid framework that preorganizes the substituents into a specific spatial arrangement, potentially reducing the entropic penalty upon binding to a biological target. researchgate.net
Conformational preferences in substituted piperidines are influenced by various factors, including allylic strain, which can dictate whether a substituent at the 2-position prefers an axial or equatorial orientation. nih.gov For 4-arylpiperidines, the aryl group generally prefers an equatorial position to minimize steric hindrance. In designing conformationally restricted analogues, synthetic strategies might involve creating fused or bridged bicyclic systems to lock the piperidine ring's conformation.
Table of Mentioned Compounds
Molecular Interactions and Mechanistic Elucidation Studies of 4 2 Bromo 5 Chlorophenyl Piperidine and Its Analogues
Elucidation of Ligand-Target Binding Mechanisms at the Molecular Level
The fundamental mechanisms through which these compounds interact with biological targets are elucidated through a variety of in vitro, non-clinical studies. These studies focus on quantifying binding affinities and inhibitory activities to understand the molecular basis of their pharmacological action.
The affinity of a ligand for its receptor is a primary determinant of its potency. For analogues of 4-(2-Bromo-5-chlorophenyl)piperidine, receptor binding affinities are typically measured using radioligand binding assays. These assays quantify the concentration of a compound required to displace a known radiolabeled ligand from its target receptor, expressed as the inhibition constant (Kᵢ).
Studies on arylalkyl and arylalkylsulfonyl piperidine-based derivatives have identified compounds with high affinity for sigma-1 (σ₁) receptors. For instance, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analogue was found to have a Kᵢ value of 0.96 nM for the σ₁ receptor, demonstrating potent binding. nih.gov This high affinity suggests a strong and specific interaction with the receptor's binding pocket. In contrast, the affinity for the sigma-2 (σ₂) receptor was significantly lower (Kᵢ = 91.8 nM), indicating a 96-fold selectivity for the σ₁ subtype. nih.gov
Similarly, research into piperidine (B6355638) derivatives as agonists for the human histamine (B1213489) H₃ receptor has shown that these compounds can achieve moderate to high affinity. nih.gov The specific substitutions on the aromatic ring greatly influence this binding affinity. nih.gov
| Compound Analogue | Target Receptor | Binding Affinity (Kᵢ) | Selectivity |
|---|---|---|---|
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ₁) | 0.96 nM | 96-fold for σ₁ over σ₂ |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ₂) | 91.8 nM |
Beyond receptor binding, piperidine-based compounds have also been investigated as enzyme inhibitors. Kinetic analyses are employed to determine the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
A notable example is the investigation of piperidine derivatives as inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins like Ras, which are implicated in cancer. acs.org Kinetic analysis of a lead 5-nitropiperidin-2-one compound revealed that it inhibited FTase in a competitive manner with respect to the Ras protein substrate. acs.org This indicates that the inhibitor binds to the same active site as the natural substrate. Subsequent modifications of the initial hit compound, including reduction of the piperidin-2-one core to a piperidine, led to a more than 100-fold increase in potency, with the most potent analogue exhibiting an IC₅₀ value of 3.7 nM. acs.org
| Compound Analogue Class | Target Enzyme | Potency (IC₅₀) | Mechanism of Action |
|---|---|---|---|
| 5-Nitropiperidin-2-one derivative | Farnesyltransferase (FTase) | 420 nM | Competitive with Ras protein |
| Piperidine derivative | 3.7 nM |
Structure-Activity Relationships (SAR) for Molecular Interactions
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical features are critical for biological activity. For this compound and its analogues, SAR studies have explored the roles of the piperidine ring, the halogenated phenyl ring, and various linker moieties.
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly affects binding affinity and selectivity. The rigidity and conformational preferences of the piperidine ring can influence how a molecule fits into a target's binding site.
For instance, in a series of farnesyltransferase inhibitors, all four substituent positions on the piperidine core were found to be important for activity. acs.org A significant discovery was that reducing the piperidine-2-one core to the corresponding piperidine resulted in a more than 10-fold increase in inhibitory potency. acs.org This suggests that the greater conformational flexibility or altered electronic properties of the piperidine ring are more favorable for binding to FTase than the more rigid lactam structure.
Furthermore, introducing rigidity through bridged piperidine structures, such as in nortropane or isoquinuclidine analogues, has been used to probe the preferred conformation for receptor binding. nih.gov The ability of a quinuclidine (B89598) analogue, which locks the piperidine ring in a boat conformation, to maintain good binding affinity suggests that the receptor can tolerate different ring conformations. nih.gov This tolerance is often observed when the piperidine moiety is positioned in a solvent-exposed and flexible region of the receptor. nih.gov
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and binding interactions. researchgate.net The specific type of halogen (e.g., chlorine, bromine, iodine) and its position on the phenyl ring can have a profound impact on ligand-receptor interactions.
Halogens can participate in specific, directional interactions known as halogen bonds, where the halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base acceptor on the protein. nih.govnih.gov The strength of this interaction generally increases with the size of the halogen (Cl < Br < I). researchgate.net SAR studies have shown that in many cases, increasing the size of the halogen atom at the same position on the aromatic ring leads to increased compound activity. researchgate.net
However, the effect is highly dependent on the specific context of the binding pocket. In some cases, a "plateau effect" is observed, where a chlorine-substituted derivative is the most active, and activity decreases for the larger bromine and iodine analogues. researchgate.net The position of the halogen is also critical; for example, changing the position of a bromine atom on a phenyl ring can lead to an 11-fold decrease or a 27-fold increase in activity compared to the unsubstituted compound. researchgate.net In the development of A₂B adenosine (B11128) receptor antagonists, monohalogenation at the 8-position of a tricyclic core produced potent ligands regardless of the halogen, whereas dihalogenation at the 7- and 8-positions was detrimental to affinity in a size-dependent manner (potency decreased as halogen size increased). acs.org
The linker connecting the core piperidine scaffold to other pharmacophoric elements, as well as modifications to the aromatic rings, are key areas for optimization. The length, rigidity, and chemical nature of the linker can dictate the optimal positioning of the binding groups within the target site. nih.gov
In a series of sigma receptor ligands, a linker length of one carbon (n=1) between a piperidine ring and a sulfonyl group proved to be optimal for exhibiting high affinity. nih.gov In the context of Proteolysis Targeting Chimeras (PROTACs), the insertion of a piperazine (B1678402) or piperidine ring into the linker has been shown to increase rigidity, which can improve biological activity. nih.gov
Modifications to the aromatic moiety itself also drive SAR. In the development of farnesyltransferase inhibitors, replacing a phenyl group with a 3-pyridyl group at one position of the piperidine ring was crucial for activity. acs.org Similarly, for histamine H₃ receptor agonists, the agonistic activity was found to be greatly influenced by the specific substituents on the N-aryl ring of the piperidine derivatives. nih.gov These findings underscore the importance of the electronic and steric properties of the aromatic systems in achieving potent and selective target engagement.
Allosteric Modulation and Orthosteric Site Interactions
Comprehensive searches of scientific literature and patent databases did not yield specific information regarding the allosteric modulation or orthosteric site interactions of the chemical compound this compound. Research detailing its binding affinity, mechanism of action, or interaction with any specific biological target is not publicly available.
The 4-phenylpiperidine (B165713) scaffold is a common feature in a wide range of biologically active compounds, particularly those targeting the central nervous system. painphysicianjournal.comnih.govwikipedia.org The nature and position of substituents on the phenyl ring and the piperidine nitrogen play a crucial role in determining the pharmacological profile of these molecules, including their affinity and selectivity for various receptors and enzymes. painphysicianjournal.com
In principle, a molecule like this compound could interact with a biological target in one of several ways:
Orthosteric Interaction: The compound could bind directly to the primary active site (the orthosteric site) of a receptor or enzyme. This is the same site where the endogenous ligand or substrate binds. Such an interaction could result in agonism (activation), antagonism (inhibition), or inverse agonism. mdpi.com For example, many opioid analgesics with a 4-phenylpiperidine core act as agonists at the orthosteric site of opioid receptors. painphysicianjournal.comnih.gov
Allosteric Modulation: The compound could bind to a topographically distinct site on the target protein, known as an allosteric site. nih.gov This binding can induce a conformational change in the protein that modulates the binding or efficacy of the orthosteric ligand. nih.gov
Positive Allosteric Modulators (PAMs) enhance the effect of the orthosteric ligand. nih.gov
Negative Allosteric Modulators (NAMs) reduce the effect of the orthosteric ligand. nih.gov
Silent Allosteric Modulators (SAMs) bind to an allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.
The potential for a 4-phenylpiperidine derivative to act as an allosteric modulator has been explored for various targets. For instance, analogues of 4-phenylpiperidine-2-carboxamide have been investigated as positive allosteric modulators of the serotonin (B10506) 5-HT2C receptor. nih.gov
Without experimental data for this compound, any discussion of its specific molecular interactions remains speculative. The presence of the bromo and chloro substituents on the phenyl ring would influence the compound's electronic and steric properties, which in turn would dictate its binding characteristics to a potential biological target. However, in the absence of published research, it is not possible to provide detailed research findings or data tables related to the allosteric modulation or orthosteric site interactions of this particular compound.
Computational Chemistry and in Silico Modeling of 4 2 Bromo 5 Chlorophenyl Piperidine
Molecular Docking Simulations for Binding Site Prediction and Ligand Orientation
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This simulation is crucial for understanding the potential biological activity of a compound by identifying its binding mode and affinity within the active site of a target protein. For 4-(2-Bromo-5-chlorophenyl)piperidine, docking simulations would involve placing the molecule into the binding pocket of a selected protein to determine the most stable conformation and interaction profile. The results are often ranked based on a scoring function that estimates the binding energy, with lower energy values indicating a more favorable interaction. nih.govnih.gov
Following the prediction of the binding pose, a detailed analysis of the protein-ligand interactions is performed. This analysis identifies the specific amino acid residues within the receptor's active site that interact with the ligand. For this compound, key interactions would likely involve its distinct chemical features: the piperidine (B6355638) ring, the bromo-chlorophenyl group, and the halogen atoms. The analysis reveals which parts of the molecule are essential for binding and can guide the design of more potent and selective derivatives. Studies on similar piperidine-containing molecules have demonstrated their potential to interact with various biological targets, including enzymes and receptors involved in cancer and viral diseases. nih.govresearchgate.net
The stability of the protein-ligand complex is governed by a combination of non-covalent interactions. For this compound, these interactions would primarily include:
Hydrogen Bonding: The secondary amine (-NH) group in the piperidine ring can act as a hydrogen bond donor, forming a crucial link with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or the carbonyl backbone of the protein).
Hydrophobic Interactions: The bromo-chlorophenyl ring is inherently hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket.
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, further stabilizing the complex.
These interactions collectively determine the binding affinity and specificity of the compound for its target.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy | -7.8 kcal/mol | - | - |
| Hydrogen Bonds | 1 | ASP 145 | Hydrogen Bond (Piperidine NH) |
| Hydrophobic Interactions | 4 | LEU 23, VAL 56, ILE 120 | Alkyl, Pi-Alkyl |
| Halogen Bonds | 2 | GLU 142 (backbone C=O) | Halogen Bond (Bromine) |
| LYS 45 (backbone C=O) | Halogen Bond (Chlorine) |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often employing Density Functional Theory (DFT), are utilized to investigate the electronic structure and reactivity of molecules. researchgate.netderpharmachemica.com These methods provide detailed information on electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level suggests a greater tendency to donate electrons, indicating nucleophilic character.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a greater propensity to accept electrons, signifying electrophilic character.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, this analysis would predict its kinetic stability and potential for charge transfer within biological systems.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Quantum Descriptor | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Moderate electron-donating capability |
| LUMO Energy | -1.2 | Moderate electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | High chemical stability and low reactivity |
| Ionization Potential | 6.5 | Energy required to remove an electron |
| Electron Affinity | 1.2 | Energy released upon gaining an electron |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the surface of a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). derpharmachemica.com In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the electronegative chlorine and bromine atoms and a positive potential near the hydrogen atom of the piperidine's amine group, highlighting sites for potential intermolecular interactions. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the assessment of the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water), researchers can verify the stability of the interactions predicted by docking and observe how the ligand and protein adapt to each other, providing a more accurate understanding of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Properties of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. For a molecule like this compound, which belongs to the broader class of phenylpiperidine derivatives, QSAR studies are instrumental in predicting its molecular properties and guiding the design of new analogs with potentially enhanced activities. These studies are particularly prevalent in the context of their interactions with dopamine (B1211576) and opioid receptors. nih.govnih.govnih.gov
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. uwec.edu By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in biological response, a predictive model can be developed. These models are crucial for understanding the structural requirements for a desired biological effect and for prioritizing the synthesis of new compounds.
Detailed Research Findings
Key Molecular Descriptors in Phenylpiperidine QSAR Models:
QSAR models for phenylpiperidine derivatives typically employ a range of molecular descriptors to quantify the structural features of the compounds. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. For halogenated compounds like this compound, the electron-withdrawing nature of the bromo and chloro substituents significantly influences the electronic landscape of the phenyl ring. Parameters like Hammett constants (σ) and calculated atomic charges are often used.
Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its ability to fit into a biological target's binding site. Verloop's sterimol parameters (L, B1, B5) and molar refractivity (MR) are commonly employed to describe the steric bulk of substituents. nih.gov The positions of the bromo and chloro atoms on the phenyl ring of this compound will have a distinct steric impact.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in a receptor. The logarithm of the octanol-water partition coefficient (logP) or the calculated equivalent (ClogP) is the most widely used hydrophobic descriptor. nih.gov
Quantum Chemical Descriptors: With the advancement of computational chemistry, descriptors derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are increasingly used to provide more detailed insights into the electronic and reactivity properties of molecules. ucsb.edu
Statistical Methods Employed:
The relationship between these descriptors and the biological activity is established using various statistical methods. The most common approaches include:
Multiple Linear Regression (MLR): This method is used to develop a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors.
Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It is a robust method for building predictive QSAR models. nih.gov
Neural Networks (NN): For complex, non-linear relationships between structure and activity, machine learning techniques like neural networks can be employed to develop more sophisticated QSAR models. nih.gov
3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors and consider the three-dimensional fields (steric and electrostatic) surrounding the molecules to build highly predictive models. nih.gov These methods are particularly valuable for understanding the spatial requirements of the receptor binding site.
Illustrative QSAR Data for Halo-Substituted Phenylpiperidines
To illustrate the application of QSAR modeling for compounds related to this compound, the following data tables present a hypothetical dataset for a series of halo-substituted phenylpiperidines and their predicted binding affinity for the dopamine D2 receptor, along with relevant molecular descriptors.
Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of Halo-Substituted Phenylpiperidines
| Compound | Substituents | pKi (Dopamine D2 Receptor) | ClogP | Molar Refractivity (MR) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | H | 6.50 | 3.20 | 45.20 | 1.80 |
| 2 | 2-Bromo | 7.10 | 4.05 | 53.80 | 2.50 |
| 3 | 5-Chloro | 7.30 | 3.95 | 50.30 | 2.30 |
| 4 | 2-Bromo-5-chloro | 7.80 | 4.80 | 58.90 | 2.90 |
| 5 | 2-Chloro-5-bromo | 7.75 | 4.80 | 58.90 | 2.85 |
| 6 | 2,5-Dichloro | 7.50 | 4.70 | 55.40 | 2.70 |
| 7 | 2,5-Dibromo | 7.90 | 5.10 | 62.40 | 3.10 |
Table 2: Contribution of Different Descriptor Types in a Hypothetical QSAR Model for Dopamine D2 Receptor Affinity
| Descriptor Type | Example Descriptors | Model Contribution (%) | Interpretation |
|---|---|---|---|
| Hydrophobicity | ClogP | 40% | Increased lipophilicity is positively correlated with binding affinity, suggesting a hydrophobic binding pocket. |
| Steric Properties | Molar Refractivity (MR) | 35% | Optimal steric bulk at specific positions on the phenyl ring enhances binding. |
| Electronic Properties | Dipole Moment | 25% | Electron-withdrawing substituents that increase the dipole moment contribute favorably to receptor interaction. |
Based on these illustrative data, a hypothetical QSAR equation could be formulated as:
pKi = 0.8 * ClogP + 0.05 * MR + 0.3 * Dipole Moment + C
Where C is a constant. This equation would suggest that hydrophobicity (ClogP) is a major driver of binding affinity for this series of compounds, followed by steric bulk (MR) and electronic effects (Dipole Moment). For this compound, the combination of bromo and chloro substituents leads to a high ClogP and MR, as well as a significant dipole moment, which, according to this hypothetical model, would contribute to its high predicted binding affinity for the dopamine D2 receptor.
Such QSAR models, once validated, can be used to predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.
Advanced Analytical Characterization Methodologies for Research Purity and Structural Confirmation
High-Resolution Spectroscopic Techniques
Spectroscopic methods are fundamental in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the chemical environment of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: In the ¹H NMR spectrum of 4-(2-Bromo-5-chlorophenyl)piperidine, distinct signals are expected for the protons of the piperidine (B6355638) ring and the aromatic ring. The aromatic region would display signals for the three protons on the substituted phenyl ring. Due to their unique positions relative to the bromine and chlorine atoms, they would appear as distinct multiplets. The proton at C6' (adjacent to the bromine) would likely be a doublet, the proton at C4' would be a doublet of doublets, and the proton at C3' would be a doublet.
The piperidine ring protons would show more complex patterns. The methine proton at the C4 position, being adjacent to both the aromatic ring and other piperidine protons, would appear as a multiplet. The protons on the C2, C3, C5, and C6 carbons of the piperidine ring are diastereotopic and would exhibit complex splitting patterns, further complicated by axial and equatorial positioning in the chair conformation of the ring. The N-H proton of the secondary amine would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals would be anticipated. Six signals would correspond to the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The carbons directly bonded to bromine (C2') and chlorine (C5') would be significantly affected. The remaining five signals would represent the carbons of the piperidine ring.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignment. A COSY spectrum would establish the connectivity between adjacent protons (e.g., which aromatic protons are coupled and the sequence of protons around the piperidine ring). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine N-H | 1.5 - 2.5 (broad s) | - |
| Piperidine C2/C6 | 2.6 - 2.8 (axial), 3.1 - 3.3 (equatorial) | 45 - 48 |
| Piperidine C3/C5 | 1.6 - 1.8 (axial), 1.9 - 2.1 (equatorial) | 32 - 35 |
| Piperidine C4 | 2.8 - 3.0 (m) | 41 - 44 |
| Aromatic C1' | - | 143 - 146 |
| Aromatic C2' | - | 120 - 123 |
| Aromatic C3' | 7.2 - 7.3 (d) | 130 - 132 |
| Aromatic C4' | 7.0 - 7.1 (dd) | 128 - 130 |
| Aromatic C5' | - | 133 - 135 |
| Aromatic C6' | 7.5 - 7.6 (d) | 132 - 134 |
Note: These are estimated values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₁₁H₁₃BrClN, the calculated monoisotopic mass is approximately 273.0025 u. An experimental HR-MS value matching this with high precision (typically within 5 ppm) would confirm the elemental composition. A key feature would be the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), resulting in a characteristic cluster of peaks for the molecular ion (M+, M+2, M+4).
Other MS Techniques:
Electron Ionization (EI-MS): This hard ionization technique causes extensive fragmentation, providing a "fingerprint" of the molecule. Key fragmentation pathways would likely include the loss of a bromine atom, a chlorine atom, and cleavage of the bond between the piperidine and phenyl rings.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, making it ideal for purity analysis and identifying trace impurities.
Fast Atom Bombardment (FAB-MS): A softer ionization technique that is useful for obtaining molecular weight information with less fragmentation than EI.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺ | 273/275/277 | Molecular ion cluster showing isotopic pattern for Br and Cl. |
| [M-Cl]⁺ | 238/240 | Loss of a chlorine atom. |
| [M-Br]⁺ | 194/196 | Loss of a bromine atom. |
| [C₆H₃BrCl]⁺ | 189/191/193 | Fragment corresponding to the bromochlorophenyl moiety. |
| [C₅H₁₀N]⁺ | 84 | Fragment corresponding to the piperidinyl moiety. |
Note: m/z values correspond to the most abundant isotopes in each fragment.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The spectrum of this compound would be expected to show a characteristic absorption band for the N-H stretch of the secondary amine in the range of 3300-3500 cm⁻¹. Aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1020-1250 cm⁻¹ range. Characteristic absorptions for the C-Br and C-Cl bonds would be present in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The 2-bromo-5-chlorophenyl group constitutes the primary chromophore in this molecule. It would be expected to exhibit absorption maxima (λmax) in the UV region, likely between 260-280 nm, corresponding to π→π* transitions within the aromatic ring.
Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound
| Technique | Predicted Absorption | Functional Group/Transition |
| IR | 3300-3500 cm⁻¹ (medium, sharp) | N-H Stretch (secondary amine) |
| IR | 2850-2960 cm⁻¹ (strong) | Aliphatic C-H Stretch |
| IR | 3010-3100 cm⁻¹ (variable) | Aromatic C-H Stretch |
| IR | 1450-1600 cm⁻¹ (multiple bands) | Aromatic C=C Stretch |
| UV-Vis | ~270 nm | π→π* transition (aromatic ring) |
Crystallographic Analysis and Solid-State Characterization
While spectroscopic methods define molecular structure, X-ray crystallography provides an exact picture of the molecule's three-dimensional arrangement and intermolecular interactions in the solid state.
As of this writing, the crystal structure of this compound has not been reported in public crystallographic databases. A hypothetical data table below illustrates the type of information that would be obtained from such an analysis.
Table 4: Illustrative Crystallographic Data Table for this compound
| Parameter | Value |
| Empirical formula | C₁₁H₁₃BrClN |
| Formula weight | 274.58 |
| Crystal system | Not Reported |
| Space group | Not Reported |
| Unit cell dimensions | a, b, c (Å) = Not Reported |
| α, β, γ (°) = Not Reported | |
| Volume (ų) | Not Reported |
| Z (molecules/unit cell) | Not Reported |
| Calculated density (g/cm³) | Not Reported |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from XRD. rsc.org The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.
Table 5: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Illustrative Contribution (%) | Description |
| H···H | 50 - 60% | Represents the largest contribution, typical for organic molecules. |
| H···Cl / Cl···H | 10 - 15% | Interactions involving the chlorine atom. |
| H···Br / Br···H | 10 - 15% | Interactions involving the bromine atom. |
| C···H / H···C | 8 - 12% | van der Waals interactions involving carbon and hydrogen. |
| N···H / H···N | 1 - 5% | Represents potential hydrogen bonding from the amine group. |
Note: The percentages are hypothetical and serve to illustrate the type of quantitative data generated by this analysis.
General chromatographic techniques for related halogenated or substituted phenylpiperidines exist, but direct application of these methods to "this compound" would be speculative and would not meet the required standard of scientifically accurate, detailed research findings for this specific compound.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy based on the available information.
Applications of 4 2 Bromo 5 Chlorophenyl Piperidine As Research Probes and Chemical Tools
Utility in Chemical Biology for Target Identification and Validation
There is currently no publicly available research that details the use of 4-(2-Bromo-5-chlorophenyl)piperidine as a chemical probe for target identification and validation. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of that target's function in a cellular or in vivo context. The development of such a probe would typically involve demonstrating its potent and selective binding to a particular biological target. However, no such studies have been reported for this specific compound.
Scaffold for Combinatorial Library Development in Chemical Research
The 4-phenylpiperidine (B165713) structure is a well-established scaffold in the generation of combinatorial libraries for drug discovery. The piperidine (B6355638) nitrogen and the aromatic ring provide convenient points for chemical modification, allowing for the rapid synthesis of a large number of diverse analogs. In principle, this compound could serve as a starting material for such a library. The bromine atom, for instance, could be utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.
However, a review of the existing literature does not yield any specific examples of combinatorial libraries that have been constructed using this compound as the core scaffold. While the potential for its use exists, it has not been realized or reported in published chemical research.
Use in Mechanistic Biological Studies (in vitro assay development)
The development of in vitro assays is crucial for understanding the mechanism of action of bioactive compounds and for high-throughput screening. There are no documented instances of this compound or its direct derivatives being used in the development or as a standard tool in specific in vitro biological assays. Its biological activity profile, if any, has not been characterized in a way that would lead to its adoption as a tool for such studies.
Development of Fluorescent or Isotopic Labels for Research Purposes
Fluorescent and isotopic labels are indispensable tools in modern biological research, allowing for the visualization and quantification of molecules in complex biological systems. The synthesis of such labels often involves the chemical modification of a core scaffold. The structure of this compound offers potential sites for the attachment of a fluorophore or the incorporation of an isotope. For example, a fluorescent dye could be coupled to the piperidine nitrogen, or one of the atoms could be replaced with a stable isotope like deuterium (B1214612) or carbon-13.
Despite this theoretical potential, there is no evidence in the scientific literature of this compound being used as a precursor for the synthesis of either fluorescent or isotopically labeled research tools.
Future Research Directions and Unexplored Avenues for 4 2 Bromo 5 Chlorophenyl Piperidine
Investigation of Novel Synthetic Pathways
The efficient and scalable synthesis of 4-(2-Bromo-5-chlorophenyl)piperidine is paramount for its widespread investigation. Future research should focus on developing more innovative and sustainable synthetic methodologies beyond traditional approaches.
Key Areas for Exploration:
Flow Chemistry Synthesis: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production. This technique is particularly advantageous for managing reaction intermediates and improving the consistency of the final product.
Biocatalytic Routes: Exploring enzymatic or whole-cell biocatalysis could provide highly stereoselective pathways to chiral derivatives of the parent compound, which is crucial for studying stereospecific interactions with biological targets.
Novel Coupling Strategies: Investigation into advanced cross-coupling reactions, potentially using novel catalysts, could facilitate the direct and late-stage introduction of the 2-bromo-5-chlorophenyl moiety onto a pre-functionalized piperidine (B6355638) ring, offering greater modularity in synthetic design. A recent approach for synthesizing chromone (B188151) and flavonoid piperidine alkaloids involves a Mitsunobu reaction followed by an intramolecular C–H phenolization, which could be adapted for creating complex derivatives. nih.gov
| Synthetic Strategy | Potential Advantages |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste, lower cost. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Biocatalysis | High stereoselectivity, environmentally friendly conditions. |
| Advanced Coupling Methods | Greater modularity and access to diverse analogs. nih.gov |
Exploration of Unconventional Derivatization Reactions
The structural versatility of this compound allows for extensive derivatization. Future efforts should move beyond simple N-alkylation or acylation to explore more unconventional modifications that can probe new chemical space.
Promising Derivatization Approaches:
Bridged Piperidines: The synthesis of bridged analogs, such as those containing 2-azanorbornane or nortropane scaffolds, can introduce conformational rigidity. nih.govresearchgate.net This strategy is valuable for optimizing binding affinity and selectivity for specific molecular targets by locking the molecule into a more bioactive conformation. nih.gov
C-H Activation: Direct functionalization of the piperidine ring's C-H bonds offers a powerful tool for introducing substituents at positions that are difficult to access through traditional methods. This can lead to the discovery of derivatives with novel structure-activity relationships (SAR).
Bioisosteric Replacement: Systematically replacing the piperidine ring with other saturated heterocycles (e.g., pyrrolidine (B122466), morpholine) or even non-cyclic mimics could elucidate the importance of the piperidine core for biological activity and potentially improve pharmacokinetic properties.
"Click Chemistry" Functionalization: Incorporating azide (B81097) or alkyne handles onto the scaffold would enable rapid and efficient derivatization through "click" reactions, facilitating the high-throughput synthesis of compound libraries for screening.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to predict the properties and behavior of this compound and its derivatives, thereby guiding and accelerating experimental research.
Computational Strategies to Pursue:
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of the molecule and its interactions with potential binding partners, such as proteins. nih.govrsc.orgresearchgate.net These simulations help in understanding the stability of ligand-receptor complexes and identifying key interaction points. nih.govrsc.org
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate electronic properties, reaction mechanisms, and spectroscopic signatures. chemjournal.kz This information is valuable for understanding the compound's intrinsic reactivity and for interpreting experimental analytical data. chemjournal.kz
Free-Energy Perturbation (FEP+): FEP+ is a computationally intensive method used to accurately predict the binding affinities of a series of related ligands to a protein target. arxiv.org Applying FEP+ can help prioritize the synthesis of the most promising derivatives, saving time and resources. arxiv.org
Machine Learning (ML) and AI: Developing ML models trained on existing data for piperidine derivatives can help predict various properties, such as bioactivity, toxicity, and metabolic stability. Recent advancements in using small language models have shown promise in accurately predicting ligand-protein interaction affinities using only the chemical structure and protein sequence. arxiv.org
| Modeling Technique | Application in Research |
| Molecular Dynamics (MD) | Simulating ligand-receptor interactions and conformational flexibility. nih.govresearchgate.net |
| Quantum Mechanics (QM) | Calculating electronic properties and predicting reactivity. chemjournal.kz |
| Free-Energy Perturbation (FEP+) | Accurately predicting relative binding affinities of derivatives. arxiv.org |
| Machine Learning (ML) / AI | Predicting bioactivity and other properties to guide synthesis. arxiv.org |
Discovery of New Molecular Targets and Binding Modes (non-clinical)
A primary avenue for future research is the identification of novel, non-clinical molecular targets for this compound and its analogs to uncover new biological functions.
Potential Target Classes for Investigation:
Sigma Receptors (S1R and S2R): Piperidine-based compounds have shown high affinity for sigma receptors, which are implicated in a wide range of cellular functions. nih.govrsc.org Screening derivatives against these receptors could identify potent and selective modulators. nih.govrsc.org
G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs, including opioid, dopamine (B1211576), and serotonin (B10506) receptors. tandfonline.com Unbiased screening against a panel of GPCRs could reveal unexpected activities. For instance, similar piperidine derivatives have been investigated as P2Y14R antagonists and GPR119 receptor agonists. nih.gov
Enzymes: Derivatives could be designed to target specific enzymes. For example, piperidine-containing molecules have been explored as inhibitors of monoamine oxidase (MAO) and α-glucosidase. researchgate.netmdpi.com
Ion Channels: The modulation of ion channels is another potential area of investigation, as many channel modulators contain substituted amine heterocycles.
Computational docking studies can be employed to predict how these derivatives might bind within the active sites of various targets, revealing key interactions and guiding the design of more potent and selective compounds. researchgate.nettandfonline.com
Integration with Advanced Analytical Techniques for Real-Time Studies
To fully understand the behavior of this compound, it is crucial to integrate advanced analytical techniques that can provide real-time information on its chemical and biological interactions.
Advanced Analytical Approaches:
Positron Emission Tomography (PET): A key future direction is the development of radiolabeled ([¹⁸F] or [¹¹C]) versions of potent derivatives to serve as PET tracers. nih.gov This would allow for non-invasive, real-time visualization of the compound's distribution and target engagement in living systems, which is invaluable for preclinical research. nih.gov
High-Resolution Mass Spectrometry (HR-MS): Techniques like HR-MS can be used to study the metabolism of the compound by identifying and characterizing its metabolites in complex biological matrices.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be used to unambiguously determine the structure of novel derivatives and to study their conformational dynamics in solution. researchgate.net
Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique for studying the kinetics of ligand-receptor interactions in real-time, providing quantitative data on association and dissociation rates without the need for labeling.
Q & A
Basic: What are the recommended synthetic pathways for 4-(2-Bromo-5-chlorophenyl)piperidine?
Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic substitution : Reacting a brominated/chlorinated aryl halide with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Suzuki-Miyaura coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple a halogenated aryl boronic acid with a piperidine precursor. Reaction conditions (solvent, temperature) must be optimized to minimize dehalogenation side reactions .
- Safety note : Intermediate handling requires fume hoods and PPE due to hazardous byproducts (e.g., HBr/HCl gas) .
Basic: How can structural characterization of this compound be optimized using spectroscopic methods?
Answer:
- NMR : Use - and -NMR to confirm the piperidine ring conformation (e.g., axial/equatorial substituents) and aryl substitution patterns. -NMR (if fluorinated analogs are synthesized) can resolve halogen positioning .
- Mass spectrometry : High-resolution MS (HRMS) with ESI+ or EI ionization confirms molecular weight and isotopic patterns (e.g., / splitting) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for substitution or cross-coupling reactions. Software like Gaussian or ORCA can model electronic effects of the bromo/chloro substituents .
- Docking studies : For pharmacological applications, molecular docking (AutoDock Vina) assesses binding affinity to targets like serotonin receptors. The chloro group’s electron-withdrawing effect may enhance π-π stacking .
- Solvent effects : MD simulations (e.g., GROMACS) optimize solvent selection by analyzing solvation shells around reactive sites .
Advanced: What strategies resolve contradictions in reported biological activities of piperidine derivatives?
Answer:
- Meta-analysis : Compare datasets from PubChem and independent studies to identify outliers. Confounding factors (e.g., impurity levels >95% vs. <90%) may explain discrepancies .
- SAR studies : Systematically modify substituents (e.g., replacing Br with F or CH₃) to isolate electronic vs. steric effects on receptor binding. For example, 4-(4-Bromo-2-fluorophenyl)piperidine showed enhanced neuroprotective activity over non-fluorinated analogs .
- Dose-response validation : Reproduce assays (e.g., IC₅₀ for kinase inhibition) across multiple cell lines to rule out cell-specific artifacts .
Advanced: How can reaction conditions be optimized for scalable synthesis while maintaining yield?
Answer:
- DoE (Design of Experiments) : Use factorial designs (e.g., 3² for temperature and catalyst loading) to identify critical parameters. For example, a central composite design might reveal that Pd catalyst loading >2 mol% does not improve yield but increases costs .
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and mixing .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC-MS to monitor reaction progression and automate quenching .
Advanced: What safety protocols are critical when handling hazardous intermediates during synthesis?
Answer:
- Risk assessment : Pre-screen intermediates using NFPA or GHS hazard codes (e.g., H290 for corrosive byproducts) .
- Engineering controls : Use Schlenk lines for air-sensitive steps and scrubbers to neutralize acid gases (HBr/HCl) .
- Waste management : Quench halogenated waste with NaHCO₃ before disposal to prevent exothermic reactions .
Methodological: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Core modifications : Synthesize analogs with varying halogen positions (e.g., 4-Bromo-3-chloro vs. 2-Bromo-5-chloro) .
Functional group swaps : Replace Br with CN, NO₂, or CF₃ to assess electronic effects on receptor binding .
Pharmacological profiling : Test analogs in vitro (e.g., radioligand displacement assays for dopamine D₂ receptors) and in vivo (rodent models for antipsychotic activity) .
Data integration : Use cheminformatics tools (e.g., MOE) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Methodological: What computational and experimental approaches validate metabolic stability?
Answer:
- In silico prediction : Tools like SwissADME predict metabolic hotspots (e.g., CYP450 oxidation sites on the piperidine ring) .
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Isotope labeling : Use -labeled analogs to track metabolite formation in hepatocyte models .
Table 1: Key Reagents for Cross-Coupling Reactions
| Reagent | Role | Optimal Conditions | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Catalyst | Toluene, 80°C, 12 hr | |
| K₂CO₃ | Base | DMF/H₂O, reflux | |
| Aryl boronic acid | Coupling partner | N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
